6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a dihydroquinolin-4-one derivative characterized by multiple methoxy substituents and a sulfonyl group. Its structure features:
- A 4-methoxybenzenesulfonyl group at position 3, contributing to steric bulk and hydrogen-bonding capacity.
- A 3-methoxyphenylmethyl moiety at position 1, influencing lipophilicity and receptor interactions.
Properties
IUPAC Name |
6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO7S/c1-31-18-8-10-20(11-9-18)35(29,30)25-16-27(15-17-6-5-7-19(12-17)32-2)22-14-24(34-4)23(33-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKBSBHEMTUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include methoxybenzenesulfonyl chloride and various methoxyphenyl derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as inhibition of enzyme activity or disruption of cellular functions .
Comparison with Similar Compounds
(a) 3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)Methyl]-6,7-Dimethoxyquinolin-4-One
- Core: Identical quinolin-4-one backbone with 6,7-dimethoxy groups.
- Differences: Benzyl group: 4-chlorophenylmethyl (electron-withdrawing Cl) vs. 3-methoxyphenylmethyl (electron-donating OMe). This alters lipophilicity (Cl increases logP) and steric interactions . 4-methoxybenzenesulfonyl.
(b) 2-Aryl-6,7-Methylenedioxyquinolin-4-Ones
- Core: Quinolin-4-one with methylenedioxy (fused dioxane ring) at positions 6,5.
- Example: 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogs exhibit potent antihistaminic activity (IC₅₀ < 1 μM) .
(c) Quinazolin-4-One Derivatives
- Core: Quinazolin-4-one (two nitrogen atoms) vs. quinolin-4-one (one nitrogen).
- Example: Compound 4l (from ) features a quinazolinone core with bis(4-methoxyphenyl) groups.
Research Findings and Implications
Sulfonyl groups (e.g., in ) are associated with protease inhibition and anti-inflammatory effects, implying possible therapeutic applications for the target compound .
Synthetic Challenges :
- The 3-methoxyphenylmethyl group may introduce steric hindrance during synthesis, necessitating optimized coupling conditions (e.g., high-temperature Pd catalysis) .
Future Directions :
- Comparative studies on 6,7-dimethoxy vs. 6,7-methylenedioxy substituents could elucidate structure-activity relationships.
- Experimental validation of the target compound’s solubility, metabolic stability, and receptor binding is critical.
Biological Activity
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline derivatives. Its unique structural features, including methoxy and sulfonyl groups, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 475.54 g/mol. Its structure includes:
- Methoxy groups at positions 6 and 7.
- A benzenesulfonyl group at position 3.
- A (3-methoxyphenyl)methyl substituent at position 1.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in various disease pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes involved in cellular processes, influencing cell proliferation and survival.
Cytotoxicity
Research has evaluated the cytotoxic effects of this compound using various cancer cell lines. For instance:
- In vitro studies on K562 cell lines showed that derivatives exhibited varying levels of cytotoxicity. Some compounds demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 6e | K562 | 0.66 | Moderate |
| 6h | K562 | 0.65 | Moderate |
| 7c | K562 | 0.96 | Moderate |
Antitumor Activity
A comprehensive study assessed the antitumor activity of similar quinoline derivatives against a range of cancer types:
- The National Cancer Institute evaluated multiple compounds against 60 cancer cell lines, including leukemia and breast cancer. Compounds with high antitumor activity were identified, showcasing the potential for developing new anticancer agents based on this class of compounds .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Inhibition of Tumor Growth : A study demonstrated that specific derivatives significantly inhibited tumor growth in xenograft models.
- Mechanistic Insights : Molecular docking studies revealed binding affinities to key enzymes involved in cancer metabolism, suggesting a targeted therapeutic approach.
Comparative Analysis
The biological activity of this compound can be compared with other quinoline derivatives:
| Compound Name | Structure Similarity | Anticancer Activity |
|---|---|---|
| Compound A | High | High |
| Compound B | Moderate | Moderate |
| Compound C | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
